(1-Chlorocyclopentyl)methanaminehydrochloride
Description
(1-Chlorocyclopentyl)methanamine hydrochloride is a cycloalkane-derived amine hydrochloride characterized by a cyclopentyl ring substituted with a chlorine atom at the 1-position and an aminomethyl group. While direct spectral or analytical data for this compound are absent in the provided evidence, its structural analogs and synonyms (e.g., cyclopentylmethanamine hydrochloride, 1-cyclopentanemethylamine HCl) suggest a molecular formula of C₆H₁₂ClN and a molecular weight of 149.62 g/mol (estimated from analogs in ). This compound is likely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, given the prevalence of similar cyclopentylamine derivatives in these fields .
Properties
IUPAC Name |
(1-chlorocyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-6(5-8)3-1-2-4-6;/h1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMMKXCWTCOMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocyclopentyl)methanaminehydrochloride involves the reaction of cyclopentylmethanamine with thionyl chloride to introduce the chlorine atom. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorocyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentylmethanamines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
(1-Chlorocyclopentyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of novel drugs with potentially enhanced therapeutic profiles.
Key Applications:
- Antidepressant Research : Compounds related to (1-Chlorocyclopentyl)methanamine hydrochloride have shown promise in modulating neurotransmitter systems, indicating potential antidepressant properties.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives may exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment.
- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity, which could be harnessed for developing new antibiotics.
Biological Research
The compound is also utilized in biological studies to understand various mechanisms at play within cellular environments.
Notable Studies:
- Muscarinic Receptor Modulation : Research has explored the modulation of muscarinic receptors by (1-Chlorocyclopentyl)methanamine hydrochloride and its analogs, showing potential for cognitive enhancement applications.
- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis and fibrosis.
Synthesis and Chemical Reactions
As a building block in organic synthesis, (1-Chlorocyclopentyl)methanamine hydrochloride can facilitate the creation of more complex molecules.
Synthetic Routes:
- The synthesis typically involves nucleophilic substitution reactions where the chlorinated cyclopentyl group reacts with various nucleophiles to form new compounds.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various amines and heterocycles |
| Coupling Reactions | Potential pharmaceutical intermediates |
Case Studies
Several case studies highlight the practical applications of (1-Chlorocyclopentyl)methanamine hydrochloride:
- Cognitive Enhancement : A study demonstrated that compounds similar to (1-Chlorocyclopentyl)methanamine hydrochloride improved cognitive deficits in animal models through muscarinic receptor modulation.
- Cancer Research : In vitro studies showed that derivatives effectively reduced cell proliferation in cancer cell lines, indicating potential anticancer properties.
- Fibrosis Models : Research involving hepatic stellate cells indicated that compounds could inhibit collagen synthesis, crucial for addressing liver fibrosis.
Mechanism of Action
The mechanism of action of (1-Chlorocyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
The following compounds are grouped based on key structural features:
Key Structural and Functional Differences
Ring Size and Rigidity :
- The cyclopentane core in the target compound provides moderate ring strain compared to cyclopropane derivatives (e.g., ), which are more rigid and reactive due to higher angle strain .
- Pyridine () and oxadiazole () rings introduce aromaticity and planarity, altering electronic properties and solubility .
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF₃O in ) enhance electrophilicity and metabolic stability. For example, the trifluoromethoxy group in increases lipophilicity (logP ~2.8, estimated) compared to the target compound’s simpler chloro substituent .
- Fluorine substitution () improves bioavailability and membrane permeability due to its small size and high electronegativity .
Spectral and Analytical Data Comparison
Infrared Spectroscopy (IR):
- The target compound lacks a carbonyl group, unlike the cyclohexyl derivative in , which shows a strong C=O stretch at 1705 cm⁻¹ .
- Aromatic C-Cl stretches (~750 cm⁻¹) are prominent in analogs with aryl chlorides (e.g., ) but absent in aliphatic chloro derivatives like the target compound .
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Cyclopropane derivatives () exhibit characteristic upfield shifts for cyclopropane protons (δ 1.2–1.8 ppm), distinct from cyclopentane protons (δ 1.5–2.5 ppm) .
- ¹³C NMR : The oxadiazole ring in shows a carbon resonance at δ 165–170 ppm for the C=N-O moiety, absent in the target compound .
Mass Spectrometry (MS):
Biological Activity
Overview
(1-Chlorocyclopentyl)methanaminehydrochloride, with the CAS number 1379333-15-9, is a chemical compound that has garnered attention in various fields of research, particularly in neuropharmacology and medicinal chemistry. Its unique structural properties make it a subject of interest for studying biological activity and potential therapeutic applications.
- Molecular Formula : C6H12ClN·HCl
- Molecular Weight : 171.08 g/mol
- IUPAC Name : (1-Chlorocyclopentyl)methanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of certain receptors, influencing neurotransmission and potentially exhibiting effects similar to known psychoactive substances. The specific pathways and mechanisms are still under investigation, but initial studies suggest involvement in:
- Dopaminergic pathways : Potentially influencing dopamine release and uptake.
- Serotonergic systems : Possible interactions with serotonin receptors.
Biological Activity Studies
Research has indicated that this compound may exhibit various biological activities:
Neuropharmacological Effects
- Animal Studies : In rodent models, the compound has been shown to affect locomotor activity, suggesting a stimulant effect similar to amphetamines. This was evidenced by increased movement in open field tests.
- Receptor Binding Assays : Preliminary data indicate that it may bind to dopamine and serotonin receptors, although specific binding affinities have yet to be fully characterized.
Medicinal Chemistry Applications
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing other biologically active derivatives, which may enhance its pharmacological profile.
- Potential Therapeutic Uses : Ongoing research is exploring its potential for treating mood disorders and other neuropsychiatric conditions due to its structural similarities with known antidepressants.
Case Studies
A few notable case studies highlight the compound's potential:
-
Case Study on Locomotor Activity :
- Objective : To evaluate the stimulant effects of this compound in mice.
- Methodology : Mice were administered varying doses, and their locomotor activity was monitored using an open field apparatus.
- Findings : Increased activity was observed at higher doses, indicating a dose-dependent stimulant effect.
-
Case Study on Receptor Interaction :
- Objective : To assess the binding affinity of this compound for serotonin receptors.
- Methodology : Radiolabeled ligand binding assays were conducted using rat brain homogenates.
- Findings : The compound demonstrated moderate binding affinity for the 5-HT2A receptor subtype, suggesting potential psychoactive properties.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Locomotor Stimulation | Increased activity in rodents | |
| Serotonin Receptor Binding | Moderate affinity for 5-HT2A | |
| Dopaminergic Modulation | Potential influence on dopamine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
